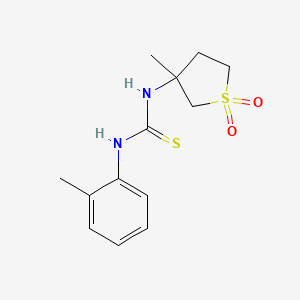

![molecular formula C14H20BFO4S B2402650 1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- CAS No. 1351499-67-6](/img/structure/B2402650.png)

1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

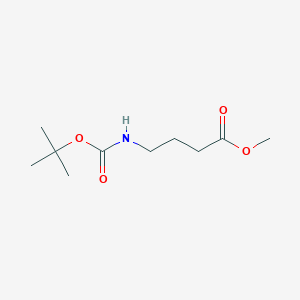

1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- is a useful research compound. Its molecular formula is C14H20BFO4S and its molecular weight is 314.18. The purity is usually 95%.

BenchChem offers high-quality 1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds play a crucial role in BNCT, a cancer treatment method. In BNCT, tumor cells are selectively targeted by incorporating boron atoms into the tumor tissue. When exposed to low-energy neutrons, the boron nuclei capture these neutrons, leading to localized nuclear reactions that release high-energy particles. These particles damage the tumor cells while sparing surrounding healthy tissue. The unique structure of 1,3,2-Dioxaborolane makes it a potential candidate for BNCT applications .

Carbon-Carbon Coupling Reactions

Boronic acid derivatives, including 1,3,2-Dioxaborolane , serve as essential intermediates in organic synthesis. They participate in carbon-carbon coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows the formation of complex organic molecules by connecting two carbon atoms. Researchers utilize boronic acids to create diverse chemical structures, making them valuable tools in drug discovery and materials science .

Fluorine-Containing Drugs

Fluorine substitution enhances the biological activity, stability, and drug resistance of organic compounds. Fluorine-containing drugs have gained prominence due to their favorable pharmacological properties. 1,3,2-Dioxaborolane , with its fluorine substituent, aligns with this trend. Researchers explore its potential as a building block for novel drug candidates .

Amide Local Anesthetics

Amide-based local anesthetics find widespread use in clinical cancer surgery. Studies suggest that these anesthetics may have additional benefits beyond pain management, potentially impacting cancer treatment1,3,2-Dioxaborolane could contribute to this field, although further research is needed to explore its specific applications .

Stability and Reactivity

The stability of 1,3,2-Dioxaborolane to water and air, along with its ease of synthesis, makes it an attractive reagent. Researchers can employ it in various chemical transformations, including Suzuki reactions and other cross-coupling reactions .

Other Potential Applications

While the above fields highlight key areas, 1,3,2-Dioxaborolane may also find applications in materials science, catalysis, and polymer chemistry. Its unique boron-containing structure opens up possibilities for innovative research .

Mécanisme D'action

Target of Action

The compound, also known as 1,3,2-Dioxaborolane, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the halide. In the transmetalation step, the organoboron compound (our compound of interest) transfers the organic group to the palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key process in synthetic chemistry, particularly in the synthesis of complex organic compounds . The products of this reaction can be involved in various biochemical pathways, depending on their structure.

Result of Action

The primary result of the compound’s action in the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and is often performed in a polar solvent . The choice of base and solvent can significantly affect the yield and selectivity of the reaction . Furthermore, the reaction is typically performed under mild conditions, which helps to preserve the functional group tolerance .

Propriétés

IUPAC Name |

2-[3-fluoro-4-(methylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO4S/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(12(16)8-11)9-21(5,17)18/h6-8H,9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQJXELCMSDSMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CS(=O)(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

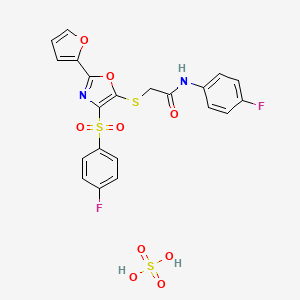

![3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2402567.png)

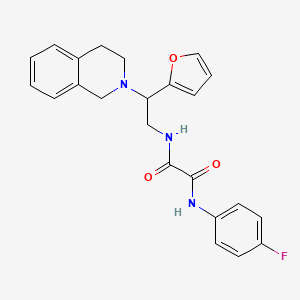

![1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2402568.png)

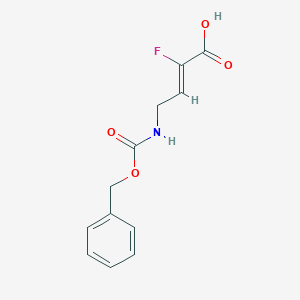

![1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B2402573.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2402587.png)

![Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate](/img/structure/B2402589.png)